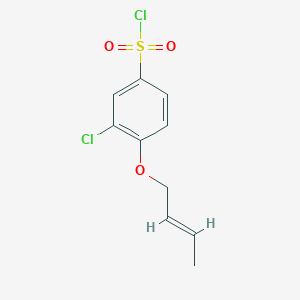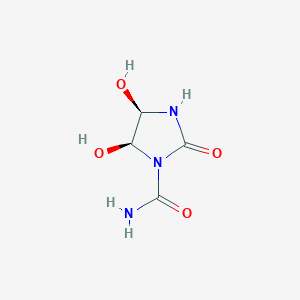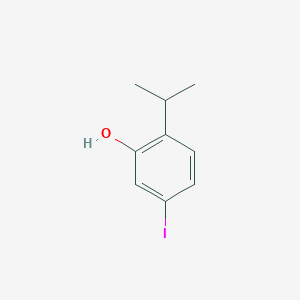
5-Iodo-2-(propan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(propan-2-YL)phenol is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom attached to the phenol ring, along with an isopropyl group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(propan-2-YL)phenol typically involves the iodination of 2-(propan-2-YL)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated phenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-(propan-2-YL)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-(propan-2-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Iodo-2-(propan-2-YL)phenol exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The iodine atom and phenol group play crucial roles in its interaction with molecular targets, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(propan-2-YL)phenol: Similar structure but with the iodine atom at the para position.
2-Iodo-4-(propan-2-YL)phenol: Iodine atom at the ortho position relative to the hydroxyl group.
5-Bromo-2-(propan-2-YL)phenol: Bromine atom instead of iodine.
Uniqueness
5-Iodo-2-(propan-2-YL)phenol is unique due to the specific positioning of the iodine and isopropyl groups, which influence its chemical reactivity and potential applications. The presence of iodine imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-iodo-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,1-2H3 |
InChI Key |
ISKKODNEFYOHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
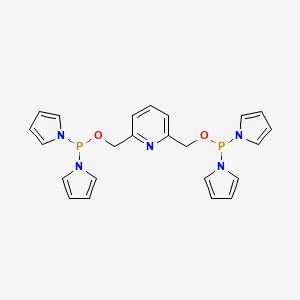
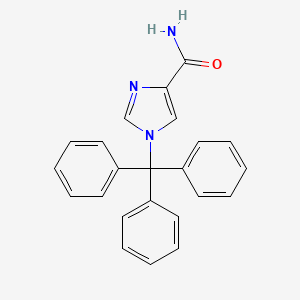
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
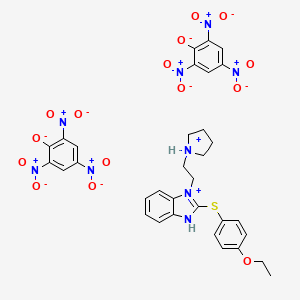
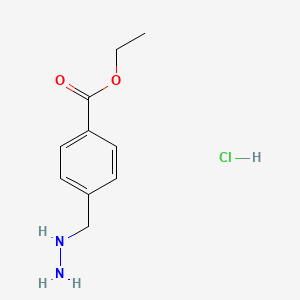
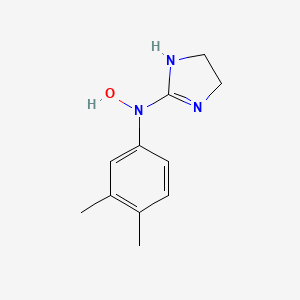
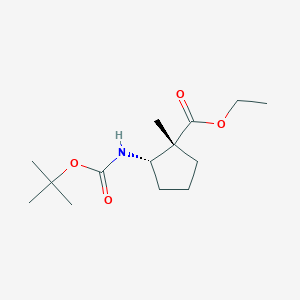
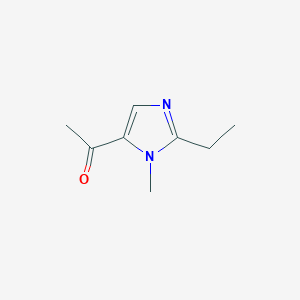
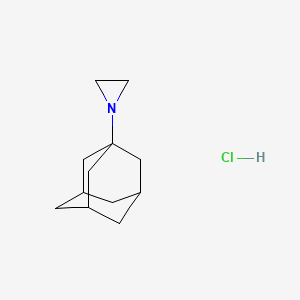
![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)
